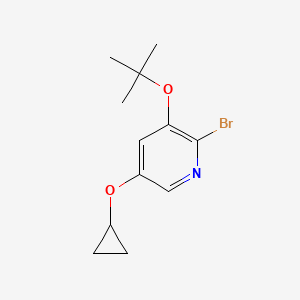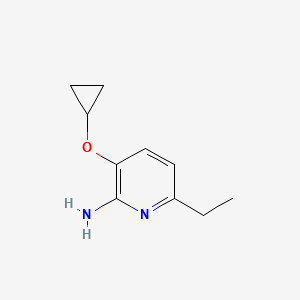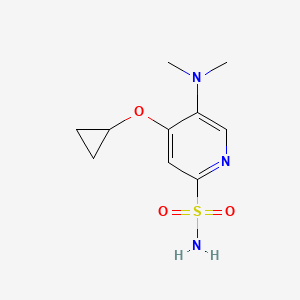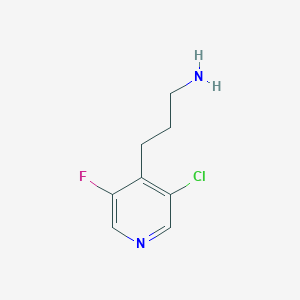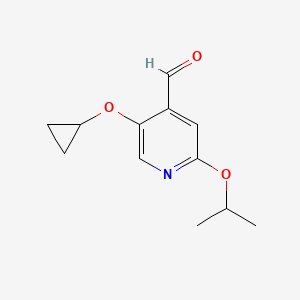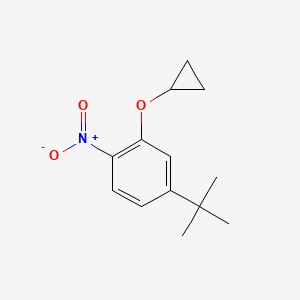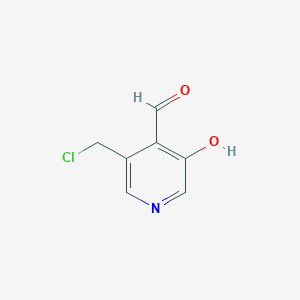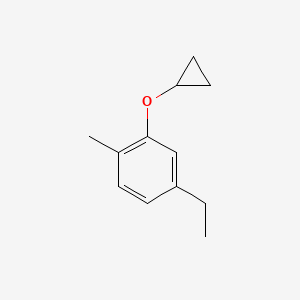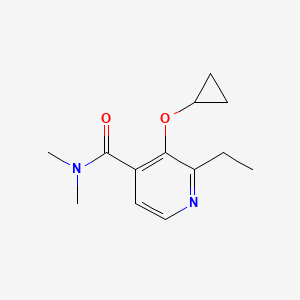
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxyl group, and an N-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid. This intermediate can be synthesized through the O-alkylation of 3-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to N-methylation using methylamine under suitable conditions to yield the final compound .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and purity. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step can be more economical and scalable compared to other bases .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Cyclopropylmethoxy)-2-keto-N-methylbenzamide, while reduction of the amide group can produce 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming reversible covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxyl group.
Uniqueness
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and an N-methylbenzamide moiety, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)9-3-2-4-10(11(9)14)16-7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
YDJIALVUBDOSOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=CC=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


